molecular formula C10H10BrFO3 B14023512 Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

Cat. No.: B14023512
M. Wt: 277.09 g/mol
InChI Key: JSCMIKHPGSYGKC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-bromo-6-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The combination of bromine, fluorine, and methoxy groups provides distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 2-bromo-6-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(12)4-5-7(14-2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

JSCMIKHPGSYGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)OC)F

Origin of Product

United States

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